1-Bromoundecane

Description

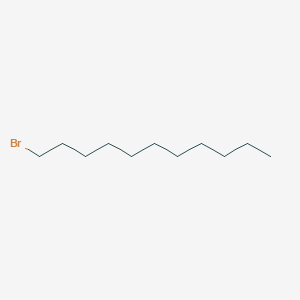

Structure

3D Structure

Properties

IUPAC Name |

1-bromoundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPSIIAXIDAQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049349 | |

| Record name | 1-Bromoundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Bromoundecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

693-67-4 | |

| Record name | 1-Bromoundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecane, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromoundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromoundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromoundecane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJV3NK56M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromoundecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoundecane (CH₃(CH₂)₁₀Br), also known as undecyl bromide, is a linear alkyl halide that serves as a versatile building block in organic synthesis. Its long aliphatic chain and reactive carbon-bromine bond make it a valuable intermediate for the introduction of the undecyl group into a wide range of molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of this compound, with a focus on experimental protocols and mechanistic understanding relevant to research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its physical and chemical properties are summarized in the table below. The long, nonpolar undecyl chain renders the molecule insoluble in water but highly soluble in common organic solvents such as ethers and alcohols.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₃Br | [1] |

| Molecular Weight | 235.20 g/mol | [1] |

| CAS Number | 693-67-4 | [1] |

| Appearance | Colorless to yellowish liquid | |

| Density | 1.054 g/mL at 25 °C | |

| Melting Point | -9 °C | |

| Boiling Point | 137-138 °C at 18 mmHg | |

| Refractive Index (n²⁰/D) | 1.457 | |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in ethers and alcohols |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~3.40 (t, 2H, -CH₂Br), ~1.85 (quint, 2H, -CH₂CH₂Br), ~1.26 (m, 16H, -(CH₂)₈-), ~0.88 (t, 3H, -CH₃) | |

| ¹³C NMR (CDCl₃) | δ ~33.9 (-CH₂Br), ~32.8, ~31.9, ~29.5, ~29.3, ~28.7, ~28.1, ~22.7, ~14.1 (-CH₃) | |

| FTIR (KBr pellet) | ν ~2924 cm⁻¹ (C-H stretch, alkane), ~2854 cm⁻¹ (C-H stretch, alkane), ~1465 cm⁻¹ (C-H bend, alkane), ~647 cm⁻¹ (C-Br stretch) | |

| Mass Spectrometry (EI) | m/z 236/234 (M⁺, isotopic peaks for ⁸¹Br/⁷⁹Br), 155 (M⁺ - Br), prominent alkyl fragments (e.g., 43, 57) |

Reactivity and Key Reactions

The reactivity of this compound is dominated by the polar carbon-bromine bond, where the carbon atom is electrophilic and the bromine atom is a good leaving group. This facilitates a range of nucleophilic substitution and organometallic reactions.

Nucleophilic Substitution (Sₙ2) Reactions

As a primary alkyl halide, this compound readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of various functional groups by reacting it with different nucleophiles.

Common nucleophiles include cyanides, azides, alkoxides, and thiolates, leading to the formation of nitriles, azides, ethers, and thioethers, respectively.

A classic example of an Sₙ2 reaction involving this compound is the Williamson ether synthesis, where an alkoxide displaces the bromide to form an ether.

Grignard Reagent Formation

This compound reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, undecylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base, widely used for the formation of carbon-carbon bonds.

Experimental Protocols

The following are representative experimental protocols for the synthesis and key reactions of this compound. Safety Precaution: These procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Synthesis of this compound from 1-Undecanol (B7770649)

This protocol is adapted from the synthesis of similar long-chain alkyl bromides.

-

Materials: 1-Undecanol, 48% hydrobromic acid, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-undecanol (1.0 eq).

-

With stirring, slowly add 48% hydrobromic acid (2.0 eq).

-

Carefully add concentrated sulfuric acid (0.75 eq) dropwise while cooling the flask in an ice bath.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate (B1210297) eluent).

-

After cooling to room temperature, transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

-

SN₂ Reaction with Sodium Cyanide

This protocol outlines the synthesis of dodecanenitrile (B1212230) from this compound.

-

Materials: this compound, sodium cyanide, ethanol, water, diethyl ether.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide (1.2 eq) in a minimal amount of water and add ethanol.

-

Add this compound (1.0 eq) to the solution.

-

Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

The resulting dodecanenitrile can be purified by vacuum distillation.

-

Preparation of Undecylmagnesium Bromide (Grignard Reagent)

This is a general procedure for the formation of a Grignard reagent. Crucially, all glassware must be oven-dried, and anhydrous solvents must be used.

-

Materials: Magnesium turnings, iodine (a small crystal), this compound, anhydrous diethyl ether or THF.

-

Procedure:

-

Place magnesium turnings (1.2 eq) in a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a color change. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.

-

The resulting greyish, cloudy solution of undecylmagnesium bromide is ready for use in subsequent reactions.

-

Conclusion

This compound is a fundamental building block in organic chemistry, offering a reliable means of incorporating a long alkyl chain into various molecular scaffolds. Its reactivity, primarily through Sₙ2 and Grignard reactions, is well-established and predictable. The experimental protocols provided herein offer a starting point for the synthesis and utilization of this versatile reagent in research and development settings. A thorough understanding of its properties and reactivity is essential for its effective application in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.

References

An In-depth Technical Guide to 1-Bromoundecane (CAS: 693-67-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoundecane, also known as undecyl bromide, is a primary alkyl halide with the chemical formula C₁₁H₂₃Br.[1] This colorless to pale-yellow liquid is a versatile reagent in organic synthesis, primarily utilized for the introduction of the undecyl group into molecules.[1] Its long aliphatic chain and the presence of a reactive carbon-bromine bond make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, reactivity, applications, and safety considerations of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various sources to provide a comprehensive and easy-to-reference overview.

| Property | Value | References |

| CAS Number | 693-67-4 | [3] |

| Molecular Formula | C₁₁H₂₃Br | |

| Molecular Weight | 235.20 g/mol | |

| Appearance | Clear, colorless to yellowish liquid | |

| Odor | Odorless | |

| Melting Point | -9 °C (15.8 °F) | |

| Boiling Point | 137-138 °C (278.6-280.4 °F) at 18 mmHg | |

| 259.1 ± 3.0 °C at 760 mmHg | ||

| Density | 1.050 - 1.054 g/mL at 25 °C | |

| Flash Point | > 110 °C (> 230 °F) | |

| 113 °C (235.4 °F) - closed cup | ||

| Refractive Index (n20/D) | 1.457 | |

| Solubility | Insoluble in water; soluble in organic solvents like ethers and alcohols. | |

| Vapor Density | 8.2 (vs air) | |

| Vapor Pressure | 0.0213 mmHg at 25°C |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available spectral information:

-

¹H NMR: Proton NMR data is available for this compound, which can be used to confirm the structure of the alkyl chain.

-

¹³C NMR: Carbon-13 NMR spectra provide information on the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: IR spectra of this compound are available, showing characteristic C-H and C-Br stretching and bending vibrations.

-

Mass Spectrometry (MS): Mass spectral data can be used to determine the molecular weight and fragmentation pattern of this compound.

Reactivity and Applications

The reactivity of this compound is dominated by the polar carbon-bromine bond, where the bromine atom acts as a good leaving group. This makes it susceptible to nucleophilic substitution reactions (SN2) and a key precursor for organometallic reagents.

Nucleophilic Substitution Reactions

This compound readily undergoes SN2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups. This is a fundamental transformation for extending carbon chains and synthesizing more complex molecules.

Common nucleophiles include:

-

Amines (R-NH₂): to form secondary amines.

-

Alkoxides (R-O⁻): to form ethers.

-

Thiolates (R-S⁻): to form thioethers.

-

Cyanide (CN⁻): to form nitriles, which can be further hydrolyzed to carboxylic acids.

Grignard Reagent Formation

A significant application of this compound is its reaction with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, undecylmagnesium bromide. Grignard reagents are powerful nucleophiles and strong bases, widely used in organic synthesis for the formation of carbon-carbon bonds by reacting with electrophiles like carbonyl compounds (aldehydes, ketones, esters).

Applications in Synthesis

Due to its reactivity, this compound serves as an important intermediate in the synthesis of a variety of organic compounds, including:

-

Pharmaceuticals: As a building block for more complex drug molecules.

-

Dyes: Used as an intermediate in the production of dyes.

-

Agrochemicals: Incorporated into the synthesis of pesticides and herbicides.

-

Material Science: Employed in the synthesis of surfactants and other materials.

Experimental Protocols

While specific, detailed, step-by-step protocols for the synthesis and reactions of this compound are proprietary to individual laboratories and manufacturers, general methodologies can be outlined based on standard organic chemistry principles and analogous procedures for similar alkyl halides.

Synthesis of this compound (General Procedure)

A common method for the synthesis of primary alkyl bromides is the reaction of the corresponding alcohol with a brominating agent. For instance, 1-dodecanol (B7769020) is reacted with hydrobromic acid or phosphorus tribromide to synthesize 1-bromododecane. A similar approach can be applied for this compound starting from 1-undecanol.

Example Reaction Workflow:

Purification of this compound

For many applications, commercially available this compound may require further purification. A general procedure for purifying similar alkyl bromides involves the following steps:

-

Washing: The crude this compound is washed with concentrated sulfuric acid to remove any unreacted alcohol and other impurities. This is followed by washing with water and then a dilute solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid.

-

Drying: The washed organic layer is dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

-

Distillation: The dried liquid is then purified by fractional distillation under reduced pressure to obtain pure this compound.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Identification:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Combustibility: It is a combustible liquid.

Safety and Handling Recommendations:

| Precaution | Details | References |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact. | |

| Ventilation | Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors. | |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from strong oxidizing agents and strong bases. | |

| First Aid | Skin Contact: Wash off immediately with soap and plenty of water. Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and get medical attention. |

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its straightforward reactivity, particularly in nucleophilic substitution and Grignard reactions, makes it an essential building block for the construction of a wide range of molecules in the pharmaceutical, dye, and material science industries. Proper understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and responsible use in research and development.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-Bromoundecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-bromoundecane. The document outlines the expected spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and visual representations of the molecular structure and experimental workflow to aid in understanding.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. Due to the limited public availability of the specific spectrum for this compound, the following data is a well-founded prediction based on the known spectra of homologous 1-bromoalkanes, such as 1-bromodecane (B1670165) and 1-bromobutane. The chemical shifts for protons on the alkyl chain far from the influence of the bromine atom are expected to be very similar.

The structure and proton assignments for this compound are as follows:

Br-CH₂(a)-CH₂(b)-(CH₂)₇(c)-CH₂(d)-CH₃(e)

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Ha (-CH₂Br) | 3.40 | Triplet (t) | 2H |

| Hb (-CH₂CH₂Br) | 1.85 | Quintet (quin) | 2H |

| Hc (-(CH₂)₇-) | 1.26 | Broad Multiplet (m) | 14H |

| Hd (-CH₂CH₃) | 1.26 | Multiplet (m) | 2H |

| He (-CH₃) | 0.88 | Triplet (t) | 3H |

Structural and Relational Diagrams

The following diagrams illustrate the molecular structure with proton assignments and the general workflow for an NMR experiment.

Caption: Figure 1: Molecular Structure and Proton Assignments of this compound.

Caption: Figure 2: Experimental Workflow for ¹H NMR Spectroscopy.

Experimental Protocol

The following is a detailed methodology for obtaining the ¹H NMR spectrum of this compound.

Materials

-

This compound (5-25 mg)

-

Deuterated chloroform (B151607) (CDCl₃, 99.8% D)

-

NMR tube (5 mm diameter, high precision)

-

Pasteur pipette

-

Glass wool

-

Vial

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. Swirl the vial gently to ensure the complete dissolution of the sample. CDCl₃ is a suitable solvent as this compound is a nonpolar organic compound.

-

Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the solution from the vial through the glass wool directly into a clean, dry NMR tube. This step is crucial to remove any particulate matter that could adversely affect the magnetic field homogeneity and thus the spectral resolution.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: The magnetic field is shimmed to achieve maximum homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution. Modern spectrometers often have automated shimming routines.

-

Tuning and Matching: The NMR probe is tuned to the ¹H frequency and the impedance is matched to the spectrometer's electronics to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

-

Pulse Angle: 90°

-

Spectral Width: 15-20 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (to improve signal-to-noise ratio)

-

-

Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID) signal.

Data Processing

-

Fourier Transform: The acquired FID is converted from the time domain to the frequency domain via a Fourier transform to generate the NMR spectrum.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

-

Referencing: The chemical shift scale is referenced. The residual non-deuterated chloroform (CHCl₃) signal at 7.26 ppm can be used as an internal reference.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking and Analysis: The chemical shift of each peak is determined, and the multiplicity (singlet, doublet, triplet, etc.) is identified to deduce the number of neighboring protons.

A Comprehensive Technical Guide to the Solubility of 1-Bromoundecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoundecane, a linear haloalkane, serves as a crucial intermediate and building block in a multitude of organic syntheses, including the formation of Grignard reagents and subsequent carbon-carbon bond formation.[1] Its utility in pharmaceutical and fine chemical manufacturing necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a detailed overview of the solubility profile of this compound, outlines a robust experimental protocol for its quantitative determination, and presents a visual workflow to aid in experimental design.

The solubility of this compound is primarily governed by the principle of "like dissolves like."[2][3] The molecule is characterized by a long, nonpolar undecyl chain and a polar carbon-bromine bond.[1] This structure results in a predominantly nonpolar character, leading to high solubility in other nonpolar or weakly polar organic solvents.[2][3] Conversely, it is generally insoluble in highly polar solvents such as water.[1]

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is not extensively available in published literature. However, based on its chemical structure and the established behavior of similar long-chain haloalkanes, a qualitative solubility profile can be reliably predicted. For many common organic solvents, this compound is considered miscible, meaning it can mix in all proportions to form a homogeneous solution.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; both solute and solvent are non-polar hydrocarbons. |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Miscible | Similar non-polar characteristics and favorable van der Waals interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | Ethers have low polarity and can effectively solvate the alkyl chain.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The alkyl chain interacts favorably with the non-polar part of the alcohol, while the polar C-Br bond has some affinity for the hydroxyl group.[1] |

| Halogenated | Dichloromethane, Chloroform | Miscible | Similarities in polarity and the presence of halogen atoms promote miscibility. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately to Highly Soluble | These highly polar solvents are generally effective at dissolving a wide range of organic compounds. |

| Polar Protic | Water | Insoluble | The large non-polar alkyl chain prevents dissolution in the highly polar, hydrogen-bonded network of water.[1] |

Experimental Protocols: Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data for this compound in a specific organic solvent, the isothermal shake-flask method is the gold standard.[4] This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.

Objective: To determine the saturation concentration of this compound in a chosen organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

A suitable analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector, GC-FID)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of a visible, separate liquid phase of undissolved this compound after initial mixing.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and agitation speed.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 12 hours to allow for complete phase separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solvent phase) using a pipette.

-

Filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved micro-droplets of this compound.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method, such as GC-FID.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Generate a calibration curve by plotting the instrument response against the known concentrations of the standards.

-

Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The result is the thermodynamic solubility of this compound in the specific solvent at the tested temperature, typically expressed in units such as g/L, mg/mL, or mol/L.

-

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

References

safety and handling of 1-Bromoundecane

An In-depth Technical Guide to the Safe Handling of 1-Bromoundecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 693-67-4), also known as undecyl bromide, is a linear alkyl halide with the molecular formula C₁₁H₂₃Br.[1][2] It serves as a versatile intermediate in organic synthesis, particularly in the formation of Grignard reagents and for nucleophilic substitution reactions to introduce the undecyl group into molecules.[2][3] Its application is prevalent in the pharmaceutical and fine chemical industries.[2] This guide provides a comprehensive overview of the safety and handling procedures necessary for the responsible use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][4] It is also a combustible liquid and should be handled with appropriate precautions.[2][5]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][4] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][6] |

| Acute Inhalation Toxicity - Vapors | 4 | Harmful if inhaled[4] |

Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₁₁H₂₃Br[1][2][3][5] |

| Molecular Weight | 235.20 g/mol [1][2][3] |

| Appearance | Colorless to yellowish liquid[1][2] |

| Odor | Odorless[4] |

| Melting Point | -9 °C (15.8 °F)[3][4][5][7] |

| Boiling Point | 137-138 °C (278.6-280.4 °F) at 18 mmHg[3][4][7] |

| 259.1 °C at 760 mmHg[5] | |

| Density | 1.054 g/mL at 25 °C[3][7] |

| Vapor Density | 8.2 (vs air)[3][5][7] |

| Flash Point | > 110 °C (> 230 °F)[4] |

| 113 °C (235.4 °F) - closed cup[7][8] | |

| Solubility | Insoluble in water; soluble in organic solvents like ethers and alcohols.[2] |

| Refractive Index | n20/D 1.457 (lit.)[3][7] |

Toxicological Information

Detailed toxicological data for this compound is limited. Most safety data sheets indicate that specific values for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity are not available.[9] However, the available information indicates it is an irritant.[1][4] The lack of comprehensive data necessitates handling it with care, assuming a degree of unknown toxicity.

| Toxicological Endpoint | Data |

| Acute Oral Toxicity (LD50) | No data available[9] |

| Acute Dermal Toxicity (LD50) | No data available[9] |

| Acute Inhalation Toxicity | Category 4; Harmful if inhaled.[4] |

| Skin Corrosion/Irritation | Causes skin irritation.[1][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] |

| Respiratory or Skin Sensitization | No data available[9] |

| Germ Cell Mutagenicity | No data available[9] |

| Carcinogenicity | No data available[9] |

| Reproductive Toxicity | No data available[9] |

| STOT-Single Exposure | May cause respiratory irritation.[1][6] |

| STOT-Repeated Exposure | No data available[9] |

| Aspiration Hazard | No data available[9] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is crucial for minimizing exposure and ensuring safety when working with this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. A laboratory fume hood is the most appropriate form of local exhaust ventilation.[9][10]

-

Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[11][12]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Body Part | PPE Recommendation | Rationale |

| Eyes/Face | Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn if there is a significant risk of splashing.[4][9][10] | To protect against serious eye irritation from splashes or vapors.[1][4] |

| Hands | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use.[9][13] | To prevent skin contact and irritation.[1][4] |

| Body | A flame-retardant lab coat or impervious protective clothing.[9][10] | To protect against skin exposure from splashes and spills.[10] |

| Respiratory | Respiratory protection is not typically required under normal use conditions with adequate engineering controls (fume hood).[4] If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge should be used.[9][10] | To prevent inhalation of vapors, which may cause respiratory irritation.[1][4][6] |

General Handling Protocol

-

Preparation: Before starting work, review the Safety Data Sheet (SDS) for this compound.[12][14] Ensure all necessary PPE is available and in good condition. Clear the work area of any unnecessary items.[11]

-

Dispensing:

-

Perform all transfers and dispensing of the chemical inside a certified chemical fume hood.[9][12]

-

Ground and bond containers when transferring material to prevent static discharge, which could ignite vapors.[15]

-

Keep the container tightly closed when not in use to minimize the release of vapors.[4][9]

-

-

Heating: If heating is required, use a water bath, heating mantle, or oil bath. Never use an open flame to heat flammable or combustible liquids.[11]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[4][9] Do not breathe mist, vapors, or spray.[4] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][13]

-

End of Work: At the end of the work session, securely seal the container of this compound and return it to its designated storage location. Clean the work area thoroughly.[11]

Storage

-

Conditions: Store in a dry, cool, and well-ventilated place.[4][9] The recommended storage condition is often a refrigerator.[9]

-

Container: Keep the container tightly closed to prevent leakage and evaporation.[4][9]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases, as these can lead to vigorous reactions.[2][4][9]

-

Classification: this compound is classified as a Storage Class 10: Combustible liquids.[7][8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][9] If breathing is difficult or if symptoms persist, seek medical attention.[9] If the person is not breathing, provide artificial respiration.[4] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][9] Seek medical attention if skin irritation develops or persists.[4] |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][9] Remove contact lenses if present and easy to do so. Continue rinsing.[4] Seek immediate medical attention.[9] |

| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[9] Call a physician or Poison Control Center immediately.[9] |

Spill Response

-

Evacuate: Evacuate non-essential personnel from the spill area.[13]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).[15]

-

Collect: Carefully sweep or vacuum up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[9] Do not use combustible materials like paper towels to clean up large spills.

-

Clean: Clean the spill surface thoroughly to remove any residual contamination.[9]

-

Environmental Precautions: Prevent the spill from entering drains, water courses, or the soil.[9]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray to extinguish the fire.[9] Water jets may be ineffective and could spread the fire.[16]

-

Specific Hazards: When heated, this compound can decompose to produce toxic and irritating fumes, including carbon oxides and hydrogen bromide gas.[9]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9]

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

-

Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[13]

-

Containers: Do not reuse empty containers. Dispose of them as unused product in accordance with local, state, and federal regulations.[13]

-

Regulations: All disposal practices must comply with all applicable federal, state, and local regulations.[17]

Visualizations and Workflows

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: A general workflow for the safe handling of this compound in a laboratory setting.

Caption: A decision-making flow chart for responding to spills, exposures, or fires.

Caption: Relationships between the hazards of this compound and the required protective measures.

References

- 1. This compound | C11H23Br | CID 12744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1-ブロモウンデカン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | CAS#:693-67-4 | Chemsrc [chemsrc.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound 98 693-67-4 [sigmaaldrich.com]

- 8. 1-ブロモウンデカン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. benchchem.com [benchchem.com]

- 11. cdc.gov [cdc.gov]

- 12. coloradocollege.edu [coloradocollege.edu]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. 8 effective methods for extinguishing hazardous chemical fires-Industry-Professional Committee for Automotive Fire Prevention and Control Technology [ciapst-car.org.cn]

- 17. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to High-Purity 1-Bromoundecane for Researchers and Pharmaceutical Development

An In-depth Review of Commercial Suppliers, Quality Benchmarks, and Analytical Methodologies

For researchers, scientists, and professionals in the field of drug development, the procurement of high-purity chemical reagents is a critical determinant of experimental success and product integrity. 1-Bromoundecane (CAS No. 693-67-4), a key alkylating agent and intermediate in various organic syntheses, is no exception. This technical guide provides a comprehensive overview of commercial suppliers, purity specifications, and essential analytical protocols for high-purity this compound, ensuring informed decision-making in its acquisition and application.

Commercial Suppliers and Purity Specifications

High-purity this compound is readily available from several reputable chemical suppliers. The most common purity grade offered is typically ≥97.5% or 98%, as determined by gas chromatography (GC). While a specific "pharmaceutical grade" is not commonly marketed, the high purity of the available products makes them suitable for many research and development applications in the pharmaceutical industry.

Below is a summary of prominent commercial suppliers and their typical product specifications for this compound.

| Supplier | Stated Purity | Analytical Method | Key Specifications |

| Sigma-Aldrich (Merck) | 98% | Gas Chromatography (GC) | Refractive Index: n20/D 1.457 (lit.) Boiling Point: 137-138 °C/18 mmHg (lit.) Density: 1.054 g/mL at 25 °C (lit.) |

| Thermo Scientific (Thermo Fisher Scientific) | ≥97.5% | Gas Chromatography (GC) | Appearance: Clear, colorless liquid Identification (FTIR): Conforms to structure Refractive Index: 1.4550-1.4590 @ 20°C |

| J&K Scientific | 98% | Not Specified | - |

| Aladdin Scientific | min 98% | Gas Chromatography (GC) | - |

It is imperative for researchers to obtain a lot-specific Certificate of Analysis (CofA) from the supplier prior to use. The CofA provides detailed information on the actual purity of the batch, the analytical methods used for quality control, and the levels of any detected impurities.

Understanding the Impurity Profile: Synthesis and Purification

The purity of commercially available this compound is intrinsically linked to its synthesis and purification methods. A common and efficient laboratory-scale synthesis involves the nucleophilic substitution of 1-undecanol (B7770649).

Experimental Protocol: Synthesis of this compound

A robust method for the synthesis of this compound is adapted from the procedure described in The Journal of Organic Chemistry, 1980, 45, 2550.

Materials:

-

1-Undecanol

-

48% Hydrobromic acid

-

Concentrated Sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, a mixture of 1-undecanol and 48% aqueous hydrobromic acid is prepared.

-

Concentrated sulfuric acid is added cautiously with cooling and stirring.

-

The reaction mixture is heated to reflux for several hours to ensure complete conversion.

-

After cooling, the organic layer is separated.

-

The crude this compound is washed sequentially with water, saturated sodium bicarbonate solution, and water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The final product is purified by fractional distillation under reduced pressure.

Potential Impurities:

-

Unreacted 1-undecanol: The primary potential impurity if the reaction does not go to completion.

-

Diundecyl ether: A possible byproduct formed through the acid-catalyzed dehydration of 1-undecanol.

-

Undecene isomers: Elimination byproducts that can form at elevated temperatures.

The purification by fractional distillation is crucial for removing these impurities and achieving high purity.

Quality Control and Analytical Methodology

Gas chromatography is the standard analytical technique for determining the purity of this compound. For more detailed analysis, especially for identifying trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is employed.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

The following is a general GC method suitable for the analysis of this compound. Method parameters may need to be optimized based on the specific instrument and column used.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for the analysis of non-polar compounds (e.g., HP-5ms, DB-5, or equivalent).

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Volume: 1 µL (splitless or with a high split ratio)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Supplier Selection Workflow

Selecting a suitable commercial supplier for high-purity this compound requires a systematic approach to ensure the quality and consistency of the material.

Caption: A logical workflow for the selection and qualification of a commercial supplier for high-purity this compound.

Safety, Handling, and Storage

This compound is a combustible liquid and can cause skin and eye irritation.[1] It is essential to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

The procurement of high-purity this compound is a critical first step for its successful application in research and drug development. By carefully selecting a reputable supplier, scrutinizing the Certificate of Analysis, and understanding the potential impurities stemming from its synthesis, researchers can ensure the quality and reliability of their starting material. The implementation of robust in-house analytical methods, such as the gas chromatography protocol detailed in this guide, further strengthens quality assurance and contributes to the integrity of experimental outcomes.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Bromoundecane from 1-Undecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1-bromoundecane from 1-undecanol (B7770649), a key intermediate in various organic syntheses, including the development of novel therapeutic agents. Two primary methods are presented: the reaction of 1-undecanol with hydrobromic and sulfuric acids, and an alternative method using phosphorus tribromide. This guide includes comprehensive experimental procedures, data presentation in a structured format, and a visual representation of the experimental workflow to ensure reproducibility and accuracy in a laboratory setting.

Introduction

This compound serves as a versatile building block in organic chemistry.[1] Its long alkyl chain and reactive bromo- functionality make it an ideal starting material for the synthesis of more complex molecules, including surfactants, organometallic reagents, and active pharmaceutical ingredients. The conversion of the readily available 1-undecanol to this compound is a fundamental transformation. This document outlines two robust and widely applicable methods for this synthesis.

Data Presentation

The physical and chemical properties of the key reactant and product are summarized in the table below for easy reference.

| Property | 1-Undecanol | This compound |

| CAS Number | 112-42-5 | 693-67-4[2] |

| Molecular Formula | C₁₁H₂₄O | C₁₁H₂₃Br[1][2] |

| Molecular Weight | 172.31 g/mol | 235.20 g/mol [1][2] |

| Appearance | Colorless liquid or solid | Colorless to yellowish liquid[1] |

| Boiling Point | 243 °C | 137-138 °C at 18 mmHg[3] |

| Melting Point | 19 °C | -9 °C[3] |

| Density | 0.83 g/mL at 25 °C | 1.054 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.440 | n20/D 1.457 |

Experimental Protocols

Two primary methods for the synthesis of this compound from 1-undecanol are detailed below.

Method 1: Synthesis using Hydrobromic Acid and Sulfuric Acid

This protocol is adapted from the synthesis of 1-bromododecane (B92323) and is a reliable method for producing primary alkyl bromides.[4]

Materials:

-

1-Undecanol

-

Hydrobromic acid (48% aqueous solution)

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium chloride (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Diethyl ether or dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-undecanol (1.0 eq), hydrobromic acid (2.0 eq), and slowly add concentrated sulfuric acid (0.75 eq) while stirring and cooling in an ice bath.

-

Reaction: Heat the mixture to reflux (approximately 90-95°C) and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer from the acidic aqueous layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

-

Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 137-138 °C at 18 mmHg.

-

Expected Yield: 80-90%

Method 2: Synthesis using Phosphorus Tribromide

This method is an alternative to the strong acid conditions of Method 1 and is particularly useful for substrates sensitive to strong acids.

Materials:

-

1-Undecanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-undecanol (1.0 eq) in anhydrous diethyl ether. Cool the flask in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq) dropwise from the dropping funnel to the stirred solution of 1-undecanol. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up:

-

Carefully pour the reaction mixture over ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation if necessary.

-

Expected Yield: 75-85%

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 1-undecanol.

Caption: General workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid and phosphorus tribromide are highly corrosive. Handle with extreme care.

-

The reaction with phosphorus tribromide can produce hydrogen bromide gas, which is toxic and corrosive. Ensure proper ventilation.

-

This compound is a combustible liquid.[1] Avoid open flames and heat sources.

Conclusion

The synthesis of this compound from 1-undecanol can be achieved efficiently through established methods. The choice between the hydrobromic acid/sulfuric acid method and the phosphorus tribromide method will depend on the specific requirements of the synthesis, including substrate compatibility and available equipment. The protocols provided herein offer detailed guidance to facilitate the successful and safe synthesis of this important chemical intermediate.

References

Protocol for the Formation of Undecylmagnesium Bromide from 1-Bromoundecane

Application Notes

The formation of a Grignard reagent, an organomagnesium halide, is a cornerstone of organic synthesis, enabling the creation of new carbon-carbon bonds. This protocol details the preparation of undecylmagnesium bromide from 1-bromoundecane. This long-chain Grignard reagent is a valuable intermediate for the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals. The success of the Grignard reaction is highly dependent on rigorously anhydrous conditions, as the reagent is a strong base and will react readily with protic solvents, including atmospheric moisture.[1][2][3]

The choice of solvent is a critical parameter in Grignard reagent formation. Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential as they solvate and stabilize the Grignard reagent.[1] THF is generally considered a superior solvent to diethyl ether for Grignard reactions due to its higher polarity and boiling point, which can lead to faster reaction rates and higher yields.[4] The higher boiling point of THF (66 °C) compared to diethyl ether (34.6 °C) allows for reactions to be conducted at a higher temperature, which can be beneficial for less reactive alkyl halides.[4]

Initiation of the Grignard reaction can sometimes be sluggish due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. Several methods can be employed to activate the magnesium surface, including the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[2][5][6] The reaction of the initiator with magnesium exposes a fresh metal surface, facilitating the reaction with the alkyl halide. The onset of the reaction is typically indicated by the disappearance of the iodine color, the formation of a cloudy or grayish solution, and a noticeable exotherm.[2][5][6]

A common side reaction in Grignard reagent formation is Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide to form a dimer. Careful control of the reaction conditions, such as slow addition of the alkyl halide and maintaining a moderate temperature, can help to minimize this side reaction.

Quantitative Data

The following table summarizes representative yields for the formation of Grignard reagents from long-chain primary alkyl bromides in different ethereal solvents. While specific comparative data for this compound is not extensively published, the data for analogous compounds provides a strong indication of expected outcomes.

| Alkyl Bromide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1-Bromododecane | Diethyl Ether | Reflux (35 °C) | 1 | ~95 | Generic Literature Value |

| 1-Bromodecane | THF | Room Temperature | 2 | >90 | Inferred from similar reactions |

| 1-Bromooctane | Diethyl Ether | Reflux (35 °C) | 1.5 | 85-90 | Inferred from similar reactions |

| 1-Bromooctane | THF | Reflux (66 °C) | 1 | >95 | Inferred from similar reactions |

Note: Yields can vary depending on the purity of reagents, the effectiveness of magnesium activation, and the strictness of anhydrous conditions.

Experimental Protocol

This protocol describes the formation of undecylmagnesium bromide from this compound in anhydrous tetrahydrofuran (THF).

Materials:

-

This compound (C₁₁H₂₃Br)

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (a small crystal)

-

Anhydrous diethyl ether (for rinsing)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or equivalent inert atmosphere setup

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Drying tube (filled with CaCl₂ or Drierite)

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried before use. This can be achieved by flame-drying under a stream of inert gas or by oven-drying overnight at >120 °C and assembling while hot under an inert atmosphere.[3]

-

Apparatus Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. The entire apparatus should be under a positive pressure of dry nitrogen or argon.

-

Magnesium Activation: Place the magnesium turnings (1.2 equivalents relative to this compound) into the reaction flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun under a stream of inert gas until the iodine sublimes and deposits on the magnesium surface, giving it a purplish-brown coating. Allow the flask to cool to room temperature.[5]

-

Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Initiation: Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium turnings. The reaction may be initiated by gentle warming with a heating mantle or by the addition of a few drops of 1,2-dibromoethane if it does not start spontaneously.[5][6] The initiation of the reaction is indicated by the disappearance of the iodine color, the formation of a cloudy, grayish solution, and a gentle reflux of the solvent.[2][5][6]

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting Grignard reagent will be a cloudy, grayish-brown solution.

-

Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration. A common method involves titration with a standard solution of sec-butanol in the presence of a colorimetric indicator such as 1,10-phenanthroline.[5]

-

Storage and Use: The freshly prepared Grignard reagent should be used immediately for the best results. If storage is necessary, it should be kept under an inert atmosphere in a tightly sealed container.

Visualizations

Caption: Workflow for the preparation of undecylmagnesium bromide.

References

- 1. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Notes and Protocols: 1-Bromoundecane in Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1] This nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2] 1-Bromoundecane, a long-chain primary alkyl halide, is an excellent substrate for this reaction, enabling the introduction of an undecyl group to various molecular scaffolds. The resulting undecyl ethers are of significant interest in medicinal chemistry and drug development due to the influence of the long alkyl chain on the lipophilicity and pharmacokinetic properties of molecules.[3][4]

The undecyl group, a saturated eleven-carbon chain, can significantly increase the lipophilicity of a compound, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.[1] This modification is a key strategy in drug design to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

These application notes provide detailed protocols for the Williamson ether synthesis using this compound with various alcohols and phenols, along with a summary of reaction conditions and expected yields. Furthermore, the application of the resulting undecyl ethers in the context of drug development is discussed, highlighting the structure-activity relationships (SAR) influenced by this lipophilic moiety.

Williamson Ether Synthesis: Reaction Principles

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of an alcohol or a phenol (B47542) using a suitable base to form a highly nucleophilic alkoxide or phenoxide ion. This nucleophile then attacks the electrophilic carbon of the primary alkyl halide, in this case, this compound, leading to the formation of an ether and the displacement of the bromide leaving group.

Given that this compound is a primary alkyl halide, it is an ideal substrate for the SN2 reaction, minimizing the competing E2 elimination side reaction that can be prevalent with secondary and tertiary alkyl halides.

General Reaction Scheme:

Where R can be an alkyl or aryl group, and M⁺ is the counter-ion of the base.

Experimental Protocols

Protocol 1: Synthesis of Undecyl Phenyl Ether

This protocol describes the synthesis of undecyl phenyl ether from phenol and this compound.

Materials:

-

Phenol

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (B3395972), anhydrous

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of phenol (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (3.0 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and evaporate the acetone using a rotary evaporator.

-

To the residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude undecyl phenyl ether can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of a Long-Chain Dialkyl Ether using a Phase-Transfer Catalyst

This protocol is suitable for the reaction of an aliphatic alcohol with this compound and employs a phase-transfer catalyst (PTC) to facilitate the reaction between two immiscible phases.

Materials:

-

Aliphatic alcohol (e.g., 1-hexanol)

-

This compound

-

Sodium hydroxide (B78521) (NaOH), 50% aqueous solution

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

Toluene

-

Dichloromethane

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine the aliphatic alcohol (1.0 equivalent), this compound (1.1 equivalents), toluene, and tetrabutylammonium bromide (0.05 equivalents).

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

-

Heat the mixture to 70-80°C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting long-chain dialkyl ether can be purified by vacuum distillation or column chromatography.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Williamson ether synthesis using this compound and similar long-chain alkyl bromides with various alcohols and phenols.

| Alcohol/Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | K₂CO₃ | Acetone | Reflux | 24 | 85-95 | [General knowledge] |

| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 6 | >90 | [General knowledge] |

| 1-Hexanol | NaOH (50% aq.)/TBAB | Toluene | 75 | 5 | ~80 | [General knowledge] |

| 4-tert-Butylphenol | NaH | THF | Reflux | 12 | >90 | [General knowledge] |

| Benzyl alcohol | KOH | DMSO | 60 | 4 | >95 | [General knowledge] |

Note: Yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Mandatory Visualizations

Williamson Ether Synthesis Mechanism

Caption: Mechanism of the Williamson ether synthesis.

Experimental Workflow for Undecyl Ether Synthesis

Caption: General experimental workflow for Williamson ether synthesis.

Applications in Drug Development

The incorporation of a long alkyl chain, such as the undecyl group, via Williamson ether synthesis is a valuable strategy in drug design to modulate the physicochemical properties of a lead compound. The primary effect of this modification is an increase in lipophilicity, which can have profound effects on a drug's pharmacokinetic and pharmacodynamic profile.

Modulating Lipophilicity for Improved ADME Properties

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME).

-

Absorption: Increased lipophilicity can enhance the passive diffusion of a drug across the lipid bilayers of the gastrointestinal tract, potentially improving oral bioavailability.

-

Distribution: A more lipophilic drug may exhibit increased partitioning into tissues and has a higher likelihood of crossing the blood-brain barrier.

-

Metabolism: The introduction of a long alkyl chain can influence the metabolic stability of a drug. While it may provide a site for oxidative metabolism by cytochrome P450 enzymes, it can also shield other parts of the molecule from metabolic attack.

-

Toxicity: While optimizing lipophilicity is crucial, excessive lipophilicity can lead to issues such as poor solubility, increased binding to plasma proteins, and potential for off-target toxicity.

Structure-Activity Relationship (SAR) Considerations

The addition of an undecyl ether can significantly impact the structure-activity relationship of a drug candidate.

-

Hydrophobic Interactions: The long, flexible undecyl chain can engage in hydrophobic interactions with specific pockets within a biological target, such as an enzyme or a receptor. This can lead to an increase in binding affinity and potency.

-

Membrane Interactions: For drugs that target membrane-bound proteins or have mechanisms of action involving membrane disruption, the undecyl chain can act as a hydrophobic anchor, facilitating the interaction of the drug with the cell membrane.

-

Solubility and Formulation: While increasing lipophilicity can be beneficial, it often leads to a decrease in aqueous solubility. This presents a challenge for formulation and may necessitate the use of specialized drug delivery systems.

Logical Relationship: Lipophilicity and Drug Properties

Caption: Impact of undecyl ether on drug properties.

Conclusion

The Williamson ether synthesis using this compound is a straightforward and efficient method for introducing a long lipophilic chain into a variety of molecules. This strategic modification is a powerful tool in drug discovery and development, allowing for the fine-tuning of a compound's physicochemical properties to optimize its pharmacokinetic and pharmacodynamic profile. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in the synthesis of novel undecyl ethers for various applications, particularly in the pursuit of new therapeutic agents. Careful consideration of the impact on lipophilicity and the resulting structure-activity relationships is paramount to the successful application of this synthetic strategy.

References

Application Notes and Protocols: 1-Bromoundecane in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoundecane (also known as undecyl bromide) is a versatile linear alkyl halide that serves as a key building block in the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its C11 alkyl chain allows for the introduction of lipophilicity into a molecule, which can be crucial for modulating a drug's pharmacokinetic and pharmacodynamic properties. The reactivity of the carbon-bromine bond makes it amenable to a range of organic transformations, primarily nucleophilic substitution and organometallic reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of three distinct classes of pharmaceutical intermediates.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing appropriate reaction conditions and purification procedures.

| Property | Value |

| Molecular Formula | C₁₁H₂₃Br |

| Molecular Weight | 235.20 g/mol |

| CAS Number | 693-67-4 |

| Appearance | Colorless liquid |

| Boiling Point | 137-138 °C at 18 mmHg |